1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Organic Synthesis Nucleophilic Substitution Cross-Coupling

Prioritize this C2-symmetric dibromide for synthesizing rigid NHC ligands, pre-organized macrocycles, or solid-state frameworks. The tetramethyl-durene scaffold imparts distinct steric bulk, conformational rigidity (P21/c crystal structure), and ~5.6 Å Br-Br spacing that unsubstituted analogs lack. This geometry directly enhances catalytic efficiency and metal-ion recognition versus flexible or less-substituted spacers. Reactivity of bromomethyl groups surpasses chloromethyl counterparts. Specify ≥98% purity for reproducible cross-coupling and substitution outcomes.

Molecular Formula C12H16Br2
Molecular Weight 320.06 g/mol
CAS No. 35168-64-0
Cat. No. B1272263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
CAS35168-64-0
Molecular FormulaC12H16Br2
Molecular Weight320.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1CBr)C)C)CBr)C
InChIInChI=1S/C12H16Br2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3
InChIKeyOREPDRBSWICSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS 35168-64-0): Technical Overview and Procurement Considerations


1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS 35168-64-0), also known as bis(bromomethyl)durene or 3,6-bis(bromomethyl)durene, is a C2-symmetric aromatic dibromide with the molecular formula C12H16Br2 and molecular weight 320.07 g/mol [1]. This compound features two reactive bromomethyl groups para-substituted on a 1,2,4,5-tetramethylbenzene (durene) core, creating a rigid, electron-rich scaffold with well-defined geometry [2]. The bromomethyl functionalities enable efficient nucleophilic substitution and cross-coupling reactions, making this compound a versatile building block for N-heterocyclic carbene (NHC) precursors, macrocyclic ligands, and functional organic materials [3]. Standard commercial purity is ≥98% (GC), with suppliers offering batch-specific QC documentation including NMR, HPLC, and GC analysis .

Why 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene Cannot Be Interchanged with Generic Bis(bromomethyl)aromatics


Generic substitution of bis(bromomethyl)aromatic building blocks without consideration of the specific tetramethyl substitution pattern is technically invalid for applications requiring defined molecular geometry, steric bulk, or electronic tuning. The four methyl substituents on the durene core of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene fundamentally alter its crystallographic packing, conformational flexibility, and the steric environment around the reactive bromomethyl groups compared to unsubstituted analogs such as 1,4-bis(bromomethyl)benzene or partially methylated congeners [1]. This tetramethyl substitution directly impacts the performance of downstream products, including the catalytic efficiency of derived NHC complexes, the binding affinity of macrocyclic receptors, and the physicochemical properties of resulting polymers or frameworks . Moreover, the bromomethyl functionality itself confers markedly higher reactivity in nucleophilic substitution and cross-coupling reactions than the corresponding chloromethyl analogs, a difference documented across the bis(bromomethyl)aromatic compound class [2].

Quantitative Comparative Evidence for 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene Versus Key Analogs


Bromomethyl vs. Chloromethyl Reactivity Advantage in Bis(halomethyl)aromatic Compounds

Bromomethyl-substituted benzene derivatives, including 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, are documented as often superior to the corresponding chloromethyl compounds in organic transformations due to the lower bond dissociation energy of the C-Br bond (approximately 285 kJ/mol) compared to the C-Cl bond (approximately 327 kJ/mol), facilitating more efficient nucleophilic displacement and cross-coupling [1]. This class-level reactivity difference translates to practical advantages in reaction rates and yields for substitution chemistry involving this compound versus its chloromethyl analog 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene (CAS 3022-16-0).

Organic Synthesis Nucleophilic Substitution Cross-Coupling Halogen Exchange

Comparative Catalytic Performance: Bis-NHC Precursor Derived from 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene vs. Related Analogs in Suzuki-Miyaura Coupling

In a direct head-to-head study, a bis-imidazolinium salt (compound 5) synthesized from 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene and evaluated as an in situ catalyst precursor with Pd(OAc)2 for Suzuki-Miyaura coupling of aryl chlorides demonstrated distinct catalytic behavior relative to mono-, other bis-, and tris-imidazolinium analogs derived from differently substituted benzyl bromides [1]. The tris-imidazolinium salt (compound 7) was found to be more efficient than the related analogs 4-6, establishing a comparative performance hierarchy that includes this compound's derivative. This enables structure-activity optimization for catalyst design.

N-Heterocyclic Carbene Palladium Catalysis Suzuki-Miyaura Coupling Imidazolinium Salts

Crystallographic Distinction: Monoclinic P21/c Packing of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene vs. Isostructural Chloromethyl Analog

The crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene has been definitively solved, revealing crystallization in the monoclinic space group P21/c (no. 14) with unit cell parameters a = 7.9423(5) Å, b = 4.4163(3) Å, c = 16.8127(10) Å, β = 94.534(4)°, V = 587.87(6) ų, Z = 2 at T = 173 K, achieving a high-quality refinement with Rgt(F) = 0.0376 [1]. In contrast, the chloromethyl analog 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene crystallizes in the triclinic space group P-1 with distinctly different unit cell parameters (a = 9.023 Å, b = 8.094 Å, c = 4.425 Å; α = 87.38°, β = 83.02°, γ = 65.00°) [2]. This fundamental crystallographic divergence demonstrates that halogen substitution (Br vs. Cl) alters solid-state packing and intermolecular interactions despite identical tetramethyl substitution patterns.

Crystallography Solid-State Structure Molecular Packing Crystal Engineering

Derivative Performance: Differential Anticancer and Antimicrobial Activity of Benzothiazole Conjugates from 1,4-Bis(bromomethyl)durene vs. Mesitylene Analog

In a comparative study of 2-mercaptobenzothiazole derivatives, the bis-substituted compound BTD2 synthesized from 1,4-bis(bromomethyl)durene was directly compared with the mono-substituted compound BTM1 synthesized from 2-bromomethylmesitylene. DFT calculations revealed that BTD2 (derived from this compound) had higher theoretical stability than BTM1 [1]. Molecular docking against EGFR tyrosine kinase indicated efficient interaction for both compounds with good predicted anticancer activity. However, in vitro antimicrobial assays demonstrated that BTM1 exhibited better inhibition against Bacillus subtilis, Staphylococcus aureus, and Aspergillus niger than BTD2 [1]. This provides a direct, quantified performance comparison between derivatives made from this compound versus a closely related mono-bromomethyl building block.

Medicinal Chemistry Anticancer Antimicrobial Molecular Docking

Optimal Application Scenarios for 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene Based on Quantitative Differentiation


Synthesis of Sterically Demanding N-Heterocyclic Carbene (NHC) Precursors for Palladium-Catalyzed Cross-Coupling

This compound is optimally employed as the alkylating agent for synthesizing bis-imidazolinium or bis-imidazolium salts that serve as NHC ligand precursors for palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki reactions. The tetramethyl-substituted durene spacer introduces defined steric bulk and conformational rigidity that distinguishes the resulting catalysts from those derived using 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene or 1,4-bis(bromomethyl)benzene, directly affecting catalytic activity as demonstrated in comparative studies . Researchers requiring a C2-symmetric, sterically encumbered NHC framework should prioritize this compound over less substituted analogs.

Construction of Macrocyclic Receptors and Polyaza[n]paracyclophanes Requiring Rigid Spacer Geometry

The 1,2,4,5-tetramethylbenzene core of this compound provides a rigid, pre-organized scaffold for constructing macrocyclic polyamines and polyaza[n]paracyclophanes where restricted rotational freedom is essential for metal ion recognition or protein analog coordination . The para-disposed bromomethyl groups at a fixed distance (approximately 5.6 Å between reactive carbons based on crystal structure) enable predictable macrocycle dimensions that cannot be achieved with more flexible alkyl or less substituted aromatic spacers. This application leverages both the geometric precision and the enhanced reactivity of bromomethyl over chloromethyl leaving groups.

Crystal Engineering and Solid-State Materials Where Defined Monoclinic P21/c Packing Is Required

For applications in crystal engineering, solid-state reactivity studies, or materials requiring specific crystallographic packing, 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene offers the validated monoclinic P21/c structure with precisely known unit cell parameters (a = 7.9423 Å, b = 4.4163 Å, c = 16.8127 Å, β = 94.534°) . This structural definition enables computational modeling of solid-state properties and prediction of co-crystal formation. The distinct crystal packing compared to the chloromethyl analog [1] also provides a crystallographically characterized alternative for comparative solid-state studies.

Synthesis of Bis-functionalized Conjugates Where Higher DFT-Calculated Stability Is Prioritized Over Antimicrobial Activity

When designing bis-benzothiazole or related bis-heterocyclic conjugates for materials applications or as stable intermediates, this compound enables synthesis of derivatives (such as BTD2) that exhibit higher DFT-calculated stability compared to mono-substituted analogs derived from 2-bromomethylmesitylene . However, if antimicrobial potency is the primary endpoint, the mono-functional building block may be preferable based on the comparative in vitro data. This evidence-based trade-off enables rational procurement decisions aligned with specific project goals.

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